molecular formula C16H18ClN B12280338 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride

Katalognummer: B12280338
Molekulargewicht: 259.77 g/mol
InChI-Schlüssel: NENRMKASVRBGLF-UHDJGPCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride is a chemical compound with the molecular formula C16H17N·HCl. It is known for its unique structure, which includes a phenylethenyl group attached to a phenyl ring, connected to an ethanamine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride typically involves the reaction of 4-(2-Phenylethenyl)benzaldehyde with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce different amine compounds .

Wissenschaftliche Forschungsanwendungen

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, influencing their activity. This interaction can lead to various biological effects, depending on the context and concentration of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[4-(2-Phenylethenyl)phenyl]ethanamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its phenylethenyl group provides additional sites for chemical modification, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C16H18ClN

Molekulargewicht

259.77 g/mol

IUPAC-Name

2-[4-[(E)-2-phenylethenyl]phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6+;

InChI-Schlüssel

NENRMKASVRBGLF-UHDJGPCESA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCN.Cl

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.